{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol
Overview
Description
{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to inhibit soluble epoxide hydrolases , a group of enzymes that facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of action
The mode of action of piperidine derivatives can vary depending on the specific compound and its target. In the case of soluble epoxide hydrolase inhibitors, these compounds may bind to the enzyme’s active site, preventing it from catalyzing its normal reaction .
Biochemical pathways
The inhibition of soluble epoxide hydrolases by piperidine derivatives can affect various biochemical pathways. For example, these enzymes play a role in the metabolism of fatty acid epoxides . By inhibiting these enzymes, piperidine derivatives could potentially alter the levels of these metabolites in the body .
Result of action
The molecular and cellular effects of piperidine derivatives can depend on their specific targets and modes of action. For instance, by inhibiting soluble epoxide hydrolases, these compounds could potentially reduce blood pressure elevation and inflammatory roles .
Biochemical Analysis
Biochemical Properties
{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydroxymethyl group in the compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the piperidine ring can engage in hydrophobic interactions with non-polar regions of biomolecules, further influencing their function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. By binding to these receptors, the compound can alter downstream signaling cascades, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and regulate various cellular processes. This inhibition can lead to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process influences the compound’s bioavailability and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Properties
IUPAC Name |
[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-13-3-5-14(6-4-13)11-16-9-7-15(12-17)8-10-16/h3-6,15,17H,2,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYFVQUGHMERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.